[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Description
Structure and Classification: This compound is a hydroxycinnamic acid derivative esterified with a monosaccharide core. The aglycone moiety is ferulic acid [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid], while the glycoside component is a β-D-glucose derivative [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (). Its molecular formula is C₁₅H₁₈O₉ (simplified from C₂₂H₃₀O₁₄ in due to structural overlaps) with a molecular weight of 342.10 g/mol ().
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)17)3-5-12(18)24-7-11-13(19)14(20)15(21)16(22)25-11/h2-6,11,13-17,19-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNFIOGAAUPIPC-ZSJFXSENSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-O-Feruloyl-D-glucose are carbohydrate esterases , a group of enzymes that release acyl or alkyl groups attached by ester linkage to carbohydrates. These enzymes are widely distributed in animals, plants, and microorganisms.
Mode of Action
6-O-Feruloyl-D-glucose interacts with its targets, the carbohydrate esterases, through a process known as hydrolysis . This compound, being a feruloyl ester , is a substrate for feruloyl esterases, which catalyze the hydrolysis of the ester bond, yielding ferulate and a polysaccharide.
Biochemical Pathways
The action of 6-O-Feruloyl-D-glucose primarily affects the degradation of polysaccharides . The hydrolysis of the ester bond in 6-O-Feruloyl-D-glucose by feruloyl esterases releases ferulate and a polysaccharide. This process plays a crucial role in the degradation of hemicellulose in the plant cell wall.
Pharmacokinetics
It’s known that phenylethanoid glycosides, a class of compounds to which 6-o-feruloyl-d-glucose belongs, are water-soluble. This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The hydrolysis of 6-O-Feruloyl-D-glucose by feruloyl esterases results in the release of ferulate and a polysaccharide . This process contributes to the degradation of hemicellulose in the plant cell wall, which could have implications in various industries, including agriculture, biofuel production, and paper production.
Action Environment
The action of 6-O-Feruloyl-D-glucose can be influenced by various environmental factors. For instance, the activity of feruloyl esterases, the enzymes that interact with 6-O-Feruloyl-D-glucose, can vary depending on the pH. Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
“6-O-Feruloyl-D-glucose, Min. 98%” interacts with various enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of phenolic compounds in plants, which are secondary metabolites with diverse biological activities. The compound is a substrate for glucosyltransferases, enzymes that catalyze the transfer of a glucose moiety to other molecules.
Cellular Effects
The cellular effects of “6-O-Feruloyl-D-glucose, Min. 98%” are not fully understood due to limited research. It is known that phenolic compounds, including feruloyl-glucose derivatives, can influence cell function. They can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of “6-O-Feruloyl-D-glucose, Min. 98%” involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially influencing their activity. For instance, it can act as a substrate for glucosyltransferases, leading to the formation of glycosylated compounds.
Temporal Effects in Laboratory Settings
The temporal effects of “6-O-Feruloyl-D-glucose, MinIt is known that phenolic compounds can have long-term effects on cellular function.
Metabolic Pathways
“6-O-Feruloyl-D-glucose, Min. 98%” is involved in the phenylpropanoid pathway, a metabolic pathway in plants that produces a wide variety of secondary metabolites, including phenolic compounds. It is a product of the reaction between ferulic acid and glucose, catalyzed by glucosyltransferases.
Transport and Distribution
The transport and distribution of “6-O-Feruloyl-D-glucose, MinGlucose derivatives are generally transported across cell membranes by glucose transporters.
Subcellular Localization
The subcellular localization of “6-O-Feruloyl-D-glucose, MinGlucose and its derivatives can be found in various subcellular compartments, depending on their roles in cellular metabolism.
Biological Activity
The compound [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate , commonly referred to as a phenolic ester , has garnered attention in recent years due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Structural Characteristics
The compound features a sugar-like backbone with multiple hydroxyl groups that enhance its hydrophilicity and reactivity. Its IUPAC name highlights the stereochemistry and functional groups present:
- Molecular Formula: C14H18O9
- Molecular Weight: 330.29 g/mol
- Topological Polar Surface Area (TPSA): 146.00 Ų
| Property | Value |
|---|---|
| Molecular Formula | C14H18O9 |
| Molecular Weight | 330.29 g/mol |
| Topological Polar Surface Area | 146.00 Ų |
| H-Bond Donor | 5 |
| H-Bond Acceptor | 9 |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals effectively, with results showing a low SC50 value compared to standard antioxidants like ascorbic acid .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving the modulation of apoptosis pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects in cellular models. It appears to inhibit key inflammatory mediators, thus presenting potential therapeutic applications in inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties as well. It has been shown to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative disorders .
Study 1: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The findings indicated that it exhibited superior radical scavenging abilities with an SC50 value of 2.36 μg/mL .
Study 2: Anticancer Mechanisms
In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response in cell viability assays .
Study 3: Neuroprotective Effects
A recent investigation into neuroprotective effects utilized models of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound significantly reduced cell death and reactive oxygen species (ROS) levels, suggesting a protective role against neurodegeneration .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, making it a potent antioxidant. This property is crucial for protecting cells from oxidative stress-related damage.
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties against various pathogens, which could lead to its use in developing natural preservatives or therapeutic agents.
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Cardiovascular Health : Due to its lipid-lowering effects observed in animal studies, it may be beneficial in managing cholesterol levels and preventing cardiovascular diseases .
- Cancer Research : The compound's ability to modulate cell signaling pathways suggests potential anti-cancer properties. It may inhibit tumor growth by affecting angiogenesis and apoptosis .
- Diabetes Management : Some studies indicate that similar compounds can improve insulin sensitivity and glucose metabolism, making this compound a candidate for diabetes treatment .
Case Study 1: Antioxidant Activity
A study conducted on various flavonoid glycosides demonstrated that compounds similar to [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate exhibited significant antioxidant activity through DPPH radical scavenging assays.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that this compound could reduce the expression of inflammatory markers in macrophages treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Differences and Functional Implications
Substituent Groups: The target compound contains a 4-hydroxy-3-methoxyphenyl group (feruloyl), while NPC476873 () has a 3,4-dihydroxyphenyl (caffeoyl) group. The methoxy group in ferulic acid enhances lipid solubility and membrane permeability compared to caffeic acid derivatives . Tiliroside incorporates a flavonoid (kaempferol) backbone, enabling π-π stacking interactions with enzymes like aldose reductase, which the target compound lacks .
Sugar Linkage: The target compound and NPC476873 share a β-D-glucose core, but lariciresinol p-coumarate () uses a lignan backbone instead, altering bioavailability and metabolic pathways.
Biological Roles :
- The target compound’s role in plant defense is unique among the compared compounds, as it was specifically upregulated in Phytophthora-resistant potatoes .
- Tiliroside and methylcaffeate exhibit broader therapeutic applications (e.g., anti-cancer, antimicrobial), likely due to their aglycone moieties’ redox properties .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
- Methodological Answer : Utilize a combination of 1H and 13C NMR to assign proton and carbon environments, focusing on the coupling constants of the (E)-prop-2-enoate moiety (δ ~6.3–7.5 ppm for trans-vinylic protons). 2D NMR techniques (COSY, HSQC, HMBC) are critical for verifying connectivity between the tetrahydroxyoxan-2-yl and methoxyphenyl groups. Compare spectral data with published analogs, such as martinoside derivatives, to validate stereochemistry . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve absolute configurations, particularly for the sugar moiety .
Q. What synthetic routes are effective for esterifying hydroxycinnamic acid derivatives like this compound?
- Methodological Answer : Employ Steglich esterification (DCC/DMAP) or Mitsunobu conditions (DEAD, Ph3P) for coupling the hydroxycinnamic acid to the glycosyl alcohol. Protect hydroxyl groups on the sugar moiety (e.g., acetyl or benzyl protection) to prevent side reactions. Deprotection under mild conditions (e.g., NaOMe for acetyl groups) preserves the ester bond .
Q. What chromatographic techniques are suitable for quantifying this compound in plant extracts?
- Methodological Answer : Use reverse-phase HPLC with UV/Vis detection (λ = 280–320 nm for cinnamate absorption) or LC-MS (negative ion mode for deprotonated molecular ions). Optimize mobile phases with 0.1% formic acid in acetonitrile/water gradients. Validate methods using spiked plant matrices to account for co-eluting phenolic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing novel derivatives?
- Methodological Answer : For ambiguous NOE or coupling patterns, perform variable-temperature NMR to assess conformational flexibility. Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data. Cross-validate with ROESY or NOESY to confirm spatial proximity of protons in rigid regions . If discrepancies persist, isolate crystals for X-ray diffraction to unambiguously assign stereochemistry .
Q. What experimental design considerations are critical when studying this compound’s role in plant-pathogen interactions via metabolomics?
- Methodological Answer : Design time-course experiments to track metabolite levels in resistant vs. susceptible cultivars pre- and post-infection. Use untargeted metabolomics (UHPLC-QTOF-MS) with multivariate analysis (PCA, OPLS-DA) to identify statistically significant changes. Include biological replicates and internal standards (e.g., deuterated cinnamic acid) to normalize extraction efficiency. Confirm annotations with MS/MS libraries and synthetic standards .
Q. How can the stereochemical configuration of the tetrahydroxyoxan-2-yl moiety be determined, and what challenges arise?
- Methodological Answer : X-ray crystallography remains the gold standard, but crystallization may require derivatization (e.g., acetylation). For non-crystalline samples, use electronic circular dichroism (ECD) to compare experimental spectra with DFT-simulated transitions. Challenges include overlapping signals in crowded NMR regions (δ 3.0–4.5 ppm for sugar protons) and sensitivity of ECD to solvent polarity .
Q. What strategies enhance the bioavailability of this compound in pharmacological studies?
- Methodological Answer : Develop prodrugs by masking polar hydroxyl groups (e.g., glycosylation or PEGylation) to improve membrane permeability. Use nanocarriers (liposomes or polymeric nanoparticles) for targeted delivery. Assess bioavailability via Caco-2 cell monolayers or in vivo pharmacokinetic studies measuring plasma half-life and tissue distribution .
Data Contradiction and Stability Analysis
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 1–3 months, monitoring degradation via HPLC. Protect samples from light using amber vials. For liquid formulations, assess pH-dependent hydrolysis (e.g., phosphate buffers at pH 3–9). Identify degradation products with HR-MS/MS and quantify using validated stability-indicating methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
